trans-2-Hexenoic acid

Übersicht

Beschreibung

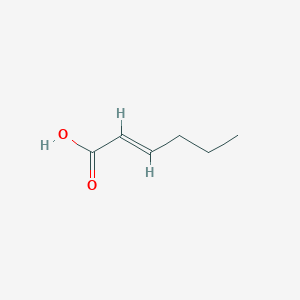

Chemical Identity: trans-2-Hexenoic acid (CAS: 13419-69-7) is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. Its structure features a trans-configuration double bond between the second and third carbon atoms (Figure 1).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-2-Hexenoic acid can be synthesized through the condensation of butyraldehyde with malonic acid . The reaction typically involves the use of a base such as sodium ethoxide to facilitate the condensation process, followed by acidification to yield the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Reduction Reactions

The α,β-unsaturated bond in THA undergoes reduction under chemical and enzymatic conditions:

Chemical Reduction

-

Agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in controlled environments .

-

Products : Hexanoic acid (saturation of the double bond) or hexanol (further reduction of the carboxylic acid group) .

-

Mechanism : Hydride transfer to the β-carbon, followed by protonation .

Enzymatic Reduction

-

Enzymes : Old Yellow Enzyme 1 (Oye1) and N-ethylmaleimide reductase (NemA) .

-

Cofactors : NADPH-dependent reduction under acidic conditions (pH ≤ 5) .

-

Limitations : Activity diminishes at neutral pH due to deprotonation of the carboxylic acid group, which disrupts electron withdrawal necessary for substrate activation .

Table 1: Enzymatic Reduction of THA

| Enzyme | pH | Substrate | Activity (μmol/min·mg) | Outcome |

|---|---|---|---|---|

| Oye1 | 5 | This compound | 0.12 | Partial saturation |

| NemA | 6 | This compound | 0.05 | No observed reaction |

Oxidation Reactions

THA oxidizes to form saturated or fragmented products:

-

Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

-

Products : Hexanoic acid (complete oxidation) or shorter-chain carboxylic acids (under aggressive conditions) .

-

Stability : In oil-in-water emulsions, THA oxidizes to (E)-hex-2-enoic acid, with adduct formation in protein-rich environments .

Table 2: Key Industrial Uses of THA

| Application | Function | Outcome |

|---|---|---|

| Polymer Production | Monomer for polyesters | Improved thermal stability |

| Solar Cells | Solvent additive | Enhanced nanomorphology & efficiency |

Synthetic Pathways to Bioactive Compounds

THA is a precursor in pharmaceutical and biochemical syntheses:

-

Antitumor Agents : Derivatives of dehydroepiandrosterone are synthesized via THA-mediated alkylation .

-

Adipic Acid : Enzymatic reduction of THA’s α,β bond forms 6-aminocaproic acid, a precursor to adipic acid in lysine pathways .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-2-Hexenoic acid is used in the synthesis of various organic compounds, including antitumor dehydroepiandrosterone derivatives and phosphatase 1B inhibitors .

Biology: It is studied for its role in biological systems, particularly in the context of its presence in natural sources and its potential biological activities.

Medicine: Recent research has demonstrated the antiviral properties of this compound against Coxsackievirus B and Enterovirus A71, making it a potential candidate for antiviral drug development .

Industry: this compound is used in the flavor and fragrance industry due to its pleasant odor. It is also employed in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism by which trans-2-Hexenoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by blocking viral entry into host cells . This action is mediated through its interaction with viral proteins and host cell receptors, preventing the virus from establishing an infection.

Vergleich Mit ähnlichen Verbindungen

Occurrence and Roles :

- Found in kiwi fruit juices, where it correlates with fruit firmness and color quality.

- Detected in Actinidia eriantha fruits as a component of their organic acid profile.

- Serves as a chemical intermediate in organic synthesis, enabling the production of complex molecules like FK506 analogs.

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key Research Findings

- Enzymatic Challenges: Despite in silico predictions of binding, this compound’s carboxyl group fails to activate the α,β bond for reduction, unlike aldehydes.

- Structural Specificity : Chain length and double-bond position critically influence enzyme-substrate interactions, as seen in peroxidases and decarboxylases.

- Sensory and Quality Roles: In fruits, this compound is a marker for ripeness and texture, unlike its cis- or Δ³ counterparts.

Biologische Aktivität

trans-2-Hexenoic acid (THA) is a naturally occurring compound with significant biological activities, particularly its antiviral properties. This article delves into the biological activity of THA, focusing on its mechanisms of action, efficacy against viral infections, and potential therapeutic applications.

- Chemical Formula :

- Molecular Weight : 114.14 g/mol

- CAS Number : 13419-69-7

- Melting Point : 33-35 °C

- Boiling Point : 217 °C

Antiviral Activity

Recent studies have highlighted the antiviral activity of THA against coxsackievirus B (CVB) and enterovirus A71 (EV-A71). The following table summarizes key findings from research on the antiviral effects of THA:

The antiviral mechanism of THA involves inhibition of viral replication at the entry stage. Studies indicate that THA effectively blocks the entry of viruses into host cells, preventing subsequent replication. The time-of-addition assay demonstrated that when THA is administered before or shortly after viral infection, it significantly inhibits the synthesis of viral proteins:

- Before 1 hour post-infection (hpi) : Complete blockage of viral protein synthesis.

- After 2 hpi : Reduced effectiveness in inhibiting viral replication .

Study 1: In Vitro Efficacy Against CVB3 and EV-A71

In a controlled laboratory setting, cells infected with CVB3 and EV-A71 were treated with varying concentrations of THA. The results indicated a dose-dependent reduction in viral titers:

- At concentrations of 8 μM and 4 μM, significant reductions were observed, with p-values indicating statistical significance (P < 0.01).

- The study also noted no cytotoxic effects on host cells at effective concentrations .

Study 2: In Vivo Efficacy in Mouse Models

In an animal model, mice infected with CVB3 were treated with THA at doses of 15 mg/kg and 30 mg/kg. Key findings included:

- All treated mice survived beyond seven days post-infection compared to untreated controls.

- Histological analysis revealed reduced inflammatory damage in myocardial tissue from THA-treated mice .

Potential Therapeutic Applications

Given its safety profile as a food additive and its demonstrated antiviral activity, THA presents a promising avenue for therapeutic development against enteroviral infections. Its ability to inhibit virus entry could lead to new antiviral strategies, particularly in pediatric populations vulnerable to these infections.

Q & A

Basic Research Questions

Q. How can the structure of trans-2-hexenoic acid be confirmed using NMR spectroscopy?

- Methodological Answer : The structure can be validated via 1D ¹H NMR, which reveals six distinct resonances corresponding to hydrogen positions labeled A–E on the carbon backbone. For example, the α,β-unsaturated double bond (C2–C3) generates specific splitting patterns, while the carboxylic acid proton (COOH) appears as a broad peak. Referencing published spectra (e.g., Figure 2 in ) ensures accurate assignment of signals .

Q. What is the pKa of trans-2-hexenoic acid, and how does it influence its reactivity in aqueous systems?

- Methodological Answer : Reported pKa values range from 4.74 () to 4.80 ( ), likely due to differences in experimental conditions (e.g., temperature, ionic strength). The lower pKa compared to saturated fatty acids (e.g., hexanoic acid, pKa ~4.85) reflects resonance stabilization of the conjugate base by the α,β-unsaturated system. This acidity impacts solubility and reactivity, particularly in enzyme-catalyzed reactions requiring deprotonation .

Q. What synthetic routes yield high-purity trans-2-hexenoic acid for laboratory use?

- Methodological Answer : A common method involves isomerization of cis-3-hexenoic acid using lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF), followed by recrystallization from methanol to achieve >99% purity. Alternative routes include oxidation of trans-2-hexenal under controlled conditions .

Advanced Research Questions

Q. How can computational docking studies elucidate enzymatic interactions with trans-2-hexenoic acid derivatives?

- Methodological Answer : Molecular docking software (e.g., AutoDock Vina) can model substrates like trans-2-hexenedioic acid into active sites of enzymes such as E. coli NemA or Old Yellow Enzymes (OYEs). Key parameters include binding affinity (ΔG), hydrogen bonding, and steric compatibility. For instance, trans-2-hexenoic acid shows weaker docking scores compared to its diacid derivative, suggesting reduced catalytic efficiency in adipic acid biosynthesis pathways .

Q. What methodologies optimize the controlled release of trans-2-hexenoic acid in pH-responsive nanomaterials?

- Methodological Answer : Embedding trans-2-hexenoic acid into zinc-layered hydroxide (ZLH) matrices via intercalation achieves pH-dependent release. Characterization involves X-ray diffraction (XRD) to confirm layer spacing and UV-Vis spectroscopy to quantify release kinetics. Release rates increase in acidic (pH 4–5) or alkaline (pH 9–10) environments due to ZLH dissolution or ion exchange, respectively .

Q. How does mass spectrometry differentiate trans-2-hexenoic acid from structurally similar fatty acids?

- Methodological Answer : Negative-ion electrospray ionization (ESI-MS) generates the (M-H)⁻ ion (m/z 113). Collision-induced dissociation (CID) produces unique fragments, such as m/z 69 (C₅H₉⁻) and m/z 85 (C₄H₅O₂⁻), distinct from saturated or cis-isomers. High-resolution MS (HRMS) further resolves isotopic patterns .

Q. What experimental designs address discrepancies in reported pKa values for trans-2-hexenoic acid?

- Methodological Answer : Standardize measurement conditions (e.g., 25°C, 0.1 M ionic strength) using potentiometric titration with a glass electrode. Compare results with computational predictions (e.g., COSMO-RS solvation models) to identify contributions from solvent effects or impurities .

Q. Data Contradiction Analysis

- pKa Discrepancy : Variations in pKa (4.74 vs. 4.80) may arise from differences in solvent systems (e.g., aqueous vs. mixed solvents) or calibration methods. Researchers should validate measurements using internal standards (e.g., benzoic acid) and report experimental parameters explicitly.

Eigenschaften

IUPAC Name |

(E)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884601 | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13419-69-7, 1191-04-4, 1289-40-3 | |

| Record name | trans-2-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

28.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.